N-Methylcyclohexanepropanamine vs. Phenyl Analog: Pressor Potency Reduction
In a direct comparative study of cyclohexyl and phenyl alkylamines in anesthetized dogs, the N-methyl cyclohexyl derivative 1-cyclohexyl-2-methylaminopropane (Compound No. 25, an isomer of the target compound) exhibited approximately 50% of the intravenous pressor potency of its direct phenyl analog (Compound No. 4) [1]. This quantitative reduction in cardiovascular effect is a critical differentiator from aromatic analogs.
| Evidence Dimension | Intravenous Pressor Potency |
|---|---|
| Target Compound Data | ~50% of phenyl analog (estimated relative potency) |
| Comparator Or Baseline | 1-phenyl-2-methylaminopropane (No. 4) (Baseline = 1.0) |
| Quantified Difference | ~0.5-fold |
| Conditions | Dogs anesthetized with pentobarbital sodium, carotid blood pressure recorded via mercury manometer [1]. |
Why This Matters
This data confirms that N-methylcyclohexanepropanamine is not a functional substitute for phenylalkylamine analogs in cardiovascular research, necessitating targeted procurement for specific experimental models.
- [1] McLean, R. A., Fellows, E. J., & Macko, E. (1950). Observations on Several Cyclohexyl- and Phenyl-alkylamines. Journal of Pharmacology and Experimental Therapeutics, 100(3), 267-272. View Source
